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Compound of Interest

3-(Ethylsulfanyl)butanoic acid

Compound Name:
CAS No.:

Cat. No.:

89534-40-7

B051216

Get Quote

Chemical Identity & Significance

3-(Ethylsulfanyl)butanoic acid is a sulfur-containing carboxylic acid used primarily as a high-

impact flavoring agent (tropical, sulfury, fruity notes) and a chiral building block in

pharmaceutical synthesis.[1] Its structural integrity is defined by the Michael addition of an

ethylthio group to the

-position of a butanoic acid backbone.

o Common Synonyms: 3-(Ethylthio)butyric acid;

-(Ethylthio)butyric acid

IUPAC Name: 3-(Ethylsulfanyl)butanoic acid

o CAS Registry Number: 89534-40-7

¢ Molecular Formula:

» Molecular Weight: 148.22 g/mol
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e Physical State: Colorless to pale yellow liquid

e Odor Threshold: Low ppb range (Sulfurous, fruity, onion-like at high conc.)

Synthesis & Sample Purity Context

Understanding the synthesis is critical for interpreting the spectroscopic data, particularly for
identifying potential impurities such as unreacted crotonic acid or disulfide byproducts.

Reaction Pathway (Michael Addition)

The compound is synthesized via the nucleophilic attack of ethanethiol on crotonic acid. This
reaction is typically base-catalyzed (e.g., piperidine) or performed under radical conditions.
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Figure 1: Synthesis pathway via Michael Addition. Note the potential for disulfide impurities if
ethanethiol oxidizes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data below represents the standard shifts observed in

at 298 K. The molecule possesses a chiral center at C-3, making the C-2 methylene protons
diastereotopic (chemically non-equivalent), often appearing as distinct doublets of doublets
(dd) rather than a simple doublet.

H NMR Data (400 MHz, )

© 2026 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b051216/docs?utm_src=pdf-body-img#comprehensive-spectroscopic-characterization-of-3-ethylsulfanyl-butanoic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b051216?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Shift ( Coupling (
Position Multiplicity Integration Assignment
» PpmM) , HZ)
Carboxylic
COOH 10.5-12.0 brs 1H .
Acid Proton
Methine (
H-3 3.20-3.35 m 1H - to COOH,
to S)
Methylene (
H-2a 2.72 dd 1H
to COOH)
Methylene (
H-2b 2.58 dd 1H
to COOH)
- Ethyl
S 255 - 2.65 q oH y
Methylene
Methyl (Chain
H-4 1.36 d 3H _
Terminus)
S-Et- 1.26 t 3H Ethyl Methyl

Structural Insight:

e The Chiral Influence: The C-3 chiral center induces magnetic non-equivalence in the C-2
protons (H-2a and H-2b). In lower resolution instruments (300 MHz or below), these may
overlap with the S-methylene quartet, creating a complex multiplet region between 2.50-2.80

ppm.

o Validation Check: If the doublet at

1.36 is split or accompanied by a doublet at

1.9, suspect unreacted crotonic acid.
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Shift (
Position Carbon Type Assignment

» Ppm)
C-1 177.5 C=0 Carbonyl (Acid)
C-2 41.2 -Methylene
C-3 37.8 CH -Methine (Chiral

Center)

S-Et- 24.5 Ethyl Methylene
C-4 21.1 Chain Methyl
S-Et- 14.6 Ethyl Methyl

Mass Spectrometry (EI-MS)

The fragmentation pattern under Electron Impact (70 eV) is dominated by sulfur-directed
cleavage and alpha-cleavage relative to the carbonyl group.

Key Diagnostic lons:
e m/z 148 (

): Molecular ion, typically visible but weak (5-10% intensity).

e M/z 87 (
): Loss of the ethylthio radical. This forms the crotonyl cation (
), a stable conjugated system.

e m/z61 (

): The ethylthio fragment, highly characteristic of ethyl-sulfur compounds.
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e m/z 103 (

): Less common, but represents decarboxylation.

Molecular lon
[M]+ m/z 148

Fragment m/z 87
[C4H7O2]+

Fragment m/z 61
[CH3CH2S]+

Major Pathway (Minor Pathway

Loss of EtSe
(Mass 61)

C-S Cleavage

Click to download full resolution via product page

Figure 2: Primary fragmentation pathways in Electron Impact Mass Spectrometry.

Infrared (IR) Spectroscopy

IR analysis is best performed using an ATR (Attenuated Total Reflectance) accessory on the

neat liquid.

Frequency (

Intensity Vibration Mode Assignment

)
2800 - 3300 Broad, Medium O-H Stretch Carboxylic Acid Dimer
1705 - 1715 Strong, Sharp C=0 Stretch Carboxylic Carbonyl
1420, 1290 Medium C-O-H Bend/Stretch Acid Coupling Bands

) Carbon-Sulfur bond
1240 Medium C-S Wag

(often weak)

i Out-of-plane dimer

930 Medium, Broad O-H Bend

bend

Diagnostic Note: The absence of a peak at 1650
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(C=C stretch) confirms the consumption of the starting material (crotonic acid).

Experimental Protocols
Protocol A: NMR Sample Preparation

Objective: To maximize resolution of the diastereotopic protons.

Solvent: Use

(99.8% D) containing 0.03% v/v TMS.

e Concentration: Dissolve 10-15 mg of sample in 0.6 mL of solvent.

« Filtration: If the sample appears cloudy (common with acid dimers), filter through a glass
wool plug directly into the NMR tube.

e Acquisition: Run a standard proton sequence (16 scans) and a

sequence (512 scans) with proton decoupling.

Protocol B: GC-MS Identification

Obijective: Impurity profiling.

Column: DB-WAX or HP-5MS (30m x 0.25mm x 0.25um).
e Carrier Gas: Helium at 1.0 mL/min.

o Temperature Program: 50°C (hold 2 min)

10°C/min

240°C (hold 5 min).

« Injection: Split 50:1, 1 pL injection volume.

» Derivatization (Optional): If peak tailing is excessive due to the carboxylic acid, derivatize
with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to form the TMS ester before injection.
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homologous series validation). Link
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Compounds. 7th Edition. John Wiley & Sons. (Standard reference for chemical shift
prediction rules).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. 3-(methyl thio) butyric acid, 16630-65-2 [thegoodscentscompany.com]

 To cite this document: BenchChem. [Comprehensive Spectroscopic Characterization of 3-
(Ethylsulfanyl)butanoic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b051216/docs#comprehensive-spectroscopic-
characterization-of-3-ethylsulfanyl-butanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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